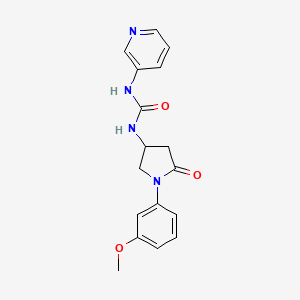

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Description

Properties

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-24-15-6-2-5-14(9-15)21-11-13(8-16(21)22)20-17(23)19-12-4-3-7-18-10-12/h2-7,9-10,13H,8,11H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZKLMNEVMDMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the pyridinyl urea moiety is formed through a reaction between an isocyanate and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps such as recrystallization or chromatography are also crucial to ensure the compound meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products:

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of a pyrrolidine and pyridine moiety suggests it could interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. A study highlighted the synthesis of various analogs, demonstrating that modifications to the methoxy group can enhance cytotoxicity against cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes involved in tumor growth, making it a candidate for further development in oncology .

Anticoagulant Properties

The compound has also been investigated for its anticoagulant effects, particularly as an inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. In vitro studies have shown that it can effectively inhibit Factor Xa activity, suggesting potential applications in treating thromboembolic disorders .

Pharmacology

Pharmacological evaluations have revealed that 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea interacts with various biological pathways.

Bioavailability and Metabolism

Studies on the pharmacokinetics of this compound suggest favorable bioavailability and metabolic stability, making it a strong candidate for oral administration. Data indicate that modifications can lead to improved solubility and absorption rates .

Biochemical Applications

Beyond therapeutic uses, this compound has implications in biochemical research.

Enzyme Inhibition Studies

The ability of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea to inhibit specific enzymes has been extensively studied. For example, it has been evaluated for its effects on proteases involved in cellular signaling pathways, which could lead to insights into cell growth and differentiation processes.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Researchers have conducted extensive SAR studies, mapping how changes in chemical structure influence biological activity. This knowledge helps guide future synthetic efforts aimed at developing more potent derivatives .

Data Tables

The following table summarizes key findings from various studies on the applications of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea:

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized multiple derivatives of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea and tested them against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, highlighting the importance of structural optimization in drug design .

Case Study 2: Pharmacological Profile

Another investigation focused on the pharmacological profile of this compound, revealing its potential as a dual-action agent capable of modulating both anticoagulant and neuroactive pathways. This dual action could provide therapeutic benefits in conditions such as stroke or anxiety disorders, warranting further clinical evaluation .

Mechanism of Action

The mechanism of action of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with 4-cyanophenyl (electron-withdrawing) in compound 6l . Methoxy groups enhance solubility but may reduce metabolic stability compared to cyano or halogenated substituents.

Core Structure: The pyrrolidinone ring in the target imposes conformational constraints absent in simpler phenylureas (e.g., 6l ). This rigidity may enhance target selectivity but complicate synthesis compared to linear analogs.

Synthetic Routes: Urea derivatives are commonly synthesized via isocyanate-amine coupling (e.g., ). The target’s pyrrolidinone core likely requires additional steps, such as cyclization, compared to straightforward arylurea preparations .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Selected Compounds

| Compound Name | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 2.1 | 2 | 6 | 90.2 |

| 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) | 2.8 | 2 | 5 | 78.3 |

| 1-(3-Chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea | 3.0 | 3 | 5 | 85.6 |

| 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea | 3.5 | 2 | 8 | 110.4 |

Key Observations:

Lipophilicity :

- The target’s LogP (2.1) suggests moderate lipophilicity, lower than compounds with trifluoromethyl (LogP ~3.5) or chloro substituents (LogP ~3.0) . This may improve aqueous solubility but reduce membrane permeability.

Hydrogen-Bonding Capacity: The pyrrolidinone’s carbonyl group increases hydrogen-bond acceptors (6 vs.

Research Findings and Trends

Biological Activity :

- While direct activity data for the target compound is unavailable, structurally related ureas show antiviral and kinase-inhibitory properties. For example, oxadiazole-pyrrolidine ureas () demonstrate activity against viral proteases, likely due to their rigid cores .

- Pyridyl substituents (as in the target) are associated with improved blood-brain barrier penetration in kinase inhibitors .

Biological Activity

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a methoxyphenyl group, a pyrrolidinone ring, and a pyridinyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 330.39 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions, which include:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization involving suitable precursors.

- Introduction of the Methoxyphenyl Group : This step often requires nucleophilic substitution reactions.

- Formation of the Pyridinyl Urea Moiety : Achieved via amide coupling reactions.

Biological Activity

The biological activity of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea has been explored in several studies, highlighting its potential therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or cancer progression.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Research Findings

Recent studies have illustrated several aspects of the compound's biological activity:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in a significant reduction in inflammatory cytokines and improved clinical scores compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Summary Table

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduces inflammatory cytokines | Preclinical Study |

| Neuroprotective | Protects neuronal cells from oxidative stress | Preliminary Study |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea, and how can purity be optimized?

- Methodology : The compound can be synthesized via stepwise coupling of substituted pyrrolidinone and pyridinyl-urea precursors. Key steps include:

- Pyrrolidinone Core Synthesis : Cyclization of 3-methoxyphenyl-substituted γ-lactam intermediates under acidic conditions (e.g., using H₂SO₄ or PPA) .

- Urea Formation : Reacting the pyrrolidinone intermediate with 3-pyridinyl isocyanate in anhydrous DCM, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Purity Optimization : Confirm structural integrity using ¹H/¹³C NMR (e.g., δ 8.2–8.4 ppm for pyridinyl protons) and HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural characterization of this compound be performed to distinguish it from related urea derivatives?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Identify unique signals, such as the methoxyphenyl group (δ 3.8 ppm singlet) and pyrrolidinone carbonyl (δ 172–175 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the 5-oxopyrrolidin-3-yl and pyridin-3-yl groups. SHELX programs are recommended for refinement due to their robustness with small-molecule data .

- Mass Spectrometry : High-resolution ESI-MS can confirm the exact mass (e.g., m/z calculated for C₁₇H₁₈N₃O₃: 312.1348) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Prioritize assays based on structural analogs:

- GPCR Modulation : Test for metabotropic glutamate receptor (mGluR) allosteric modulation using HEK293 cells transfected with mGluR5 and calcium flux assays (e.g., FLIPR) .

- Anthelmintic Potential : Assess tegumental disruption in mollusks via SEM imaging, as seen in related pyridinyl-urea compounds .

- Cytotoxicity Screening : Use MTT assays in human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Methodology :

- Analog Synthesis : Modify the 3-methoxyphenyl (e.g., replace with chloro or bromo substituents) or pyridinyl group (e.g., 4-pyridinyl vs. 3-pyridinyl) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with mGluR5’s allosteric pocket .

- Functional Assays : Compare EC₅₀ values in calcium mobilization assays across analogs to quantify potency shifts .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

- Methodology :

- Crystal Growth : Optimize solvent systems (e.g., DMSO/water diffusion) to obtain diffraction-quality crystals.

- Data Collection/Refinement : Use synchrotron radiation (λ = 0.9 Å) for high-resolution data. SHELXL is preferred for refinement due to its handling of anisotropic displacement parameters .

- Validation : Check for twinning or disorder using PLATON; resolve ambiguities via Hirshfeld surface analysis .

Q. How should contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be interpreted?

- Methodology :

- Dose-Response Analysis : Determine if cytotoxicity is concentration-dependent or off-target (e.g., compare IC₅₀ for efficacy vs. cell death) .

- Pathway Profiling : Use RNA-seq or phosphoproteomics to identify unintended signaling cascades activated at higher doses.

- Metabolite Screening : Assess stability in assay media (e.g., LC-MS) to rule out degradation artifacts .

Q. What computational strategies can predict metabolic stability or toxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.